Di(alpha-tocopherol) Phosphate
Description
Properties
IUPAC Name |
[(2S)-2,5,7,8-tetramethyl-2-[(4S,8S)-4,8,12-trimethyltridecyl]-3,4-dihydrochromen-6-yl] [(2R)-2,5,7,8-tetramethyl-2-[(4R,8R)-4,8,12-trimethyltridecyl]-3,4-dihydrochromen-6-yl] hydrogen phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C58H99O6P/c1-39(2)23-17-25-41(5)27-19-29-43(7)31-21-35-57(15)37-33-51-49(13)53(45(9)47(11)55(51)61-57)63-65(59,60)64-54-46(10)48(12)56-52(50(54)14)34-38-58(16,62-56)36-22-32-44(8)30-20-28-42(6)26-18-24-40(3)4/h39-44H,17-38H2,1-16H3,(H,59,60)/t41-,42+,43-,44+,57-,58+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEGGCVLVTDELSB-DPVYBCKMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C2=C1OC(CC2)(C)CCCC(C)CCCC(C)CCCC(C)C)C)OP(=O)(O)OC3=C(C4=C(C(=C3C)C)OC(CC4)(C)CCCC(C)CCCC(C)CCCC(C)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=C(C2=C1O[C@@](CC2)(C)CCC[C@@H](C)CCC[C@@H](C)CCCC(C)C)C)OP(=O)(O)OC3=C(C4=C(C(=C3C)C)O[C@](CC4)(C)CCC[C@H](C)CCC[C@H](C)CCCC(C)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C58H99O6P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
923.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: Di(alpha-tocopherol) phosphate can be synthesized through the phosphorylation of alpha-tocopherol. The process involves the reaction of alpha-tocopherol with phosphoric acid or phosphorus oxychloride under controlled conditions. The reaction typically requires a catalyst and is carried out in an organic solvent to ensure proper mixing and reaction efficiency.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactors where alpha-tocopherol is reacted with phosphoric acid derivatives. The process is optimized for high yield and purity, often involving multiple purification steps such as crystallization and filtration to remove impurities and by-products.
Chemical Reactions Analysis
Types of Reactions: Di(alpha-tocopherol) phosphate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form tocopheryl quinone derivatives.
Reduction: The compound can be reduced back to alpha-tocopherol under specific conditions.
Substitution: It can participate in substitution reactions where the phosphate group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products:
Oxidation: Tocopheryl quinone derivatives.
Reduction: Alpha-tocopherol.
Substitution: Various substituted tocopherol derivatives depending on the reagents used.
Scientific Research Applications
Di(alpha-tocopherol) phosphate has a wide range of applications in scientific research:
Chemistry: Used as an antioxidant in various chemical reactions to prevent oxidation of sensitive compounds.
Biology: Studied for its role in protecting cells from oxidative stress and its potential in enhancing cellular functions.
Medicine: Investigated for its potential in treating conditions related to oxidative stress, such as cardiovascular diseases and neurodegenerative disorders.
Industry: Utilized in cosmetic formulations for its antioxidant properties, helping to stabilize products and extend their shelf life.
Mechanism of Action
Di(alpha-tocopherol) phosphate exerts its effects primarily through its antioxidant activity. It scavenges free radicals and reactive oxygen species, thereby preventing oxidative damage to cellular components such as lipids, proteins, and DNA. The compound interacts with lipid bilayers in cell membranes, stabilizing them and preventing lipid peroxidation. This action helps maintain cellular integrity and function under stress conditions.
Comparison with Similar Compounds
Alpha-Tocopherol (Vitamin E)
Alpha-Tocopherol Acetate
Alpha-Tocopherol Phosphate (TP)
- Structure : Single alpha-tocopherol esterified with phosphate.
- Bioavailability : Water-soluble and resistant to hydrolysis, enabling unique cellular signaling roles .
- Key Roles: Modulates gene expression and signal transduction pathways . Found naturally in biological tissues, suggesting endogenous regulatory functions .
Gamma-Tocopherol
- Structure : Differs from alpha-tocopherol in methylation pattern.
- Bioavailability : Lower plasma retention compared to alpha-tocopherol due to weaker α-TTP affinity .
- Key Roles: Superior antioxidant activity in neutralizing reactive nitrogen species . Synergizes with polyphenols to enhance lipid system stability .
Comparative Data Table: Key Properties
Mechanistic and Clinical Differences
Antioxidant and Prooxidant Effects
Bioavailability Challenges
- Alpha-tocopherol’s absorption is impaired in metabolic syndrome due to inflammation .
Biological Activity
Di(alpha-tocopherol) phosphate (Di-α-TP) is a bioactive derivative of vitamin E, specifically α-tocopherol, which exhibits a range of biological activities that have garnered significant research interest. This article explores the biological activity of Di-α-TP, highlighting its antioxidant properties, cellular functions, and potential therapeutic applications.
Di-α-TP is a water-soluble form of α-tocopherol that is resistant to hydrolysis, making it stable under various physiological conditions. This stability allows it to be detected in biological tissues and foods, indicating its ubiquitous presence in both animal and plant systems . The compound can cross cell membranes and is believed to play a role in cellular signaling pathways, contributing to its biological effects .
| Property | This compound | α-Tocopherol |
|---|---|---|
| Solubility | Water-soluble | Lipid-soluble |
| Hydrolysis Resistance | Yes | No |
| Cellular Uptake | Yes | Yes |
| Antioxidant Activity | Moderate | High |
Antioxidant Activity
Di-α-TP exhibits antioxidant properties that are comparable to those of α-tocopherol. It has been shown to enhance intracellular glutathione levels in human keratinocytes, which is crucial for cellular defense against oxidative stress . In vitro studies indicate that Di-α-TP may be more effective than α-tocopherol in certain contexts, particularly in preventing oxidative damage to cellular membranes .
Anti-inflammatory Effects
Research indicates that Di-α-TP may possess anti-inflammatory properties. In animal models, tocopherols have been shown to inhibit inflammatory pathways, potentially reducing the risk of chronic diseases associated with inflammation . The specific mechanisms by which Di-α-TP exerts these effects require further investigation but may involve modulation of immune responses and cytokine production.
Antimicrobial Activity
Recent studies have demonstrated that Di-α-TP displays significant antimicrobial activity against various pathogens. For instance, it has been effective in preventing biofilm formation by Staphylococcus aureus and Staphylococcus epidermidis, two bacteria commonly associated with prosthetic infections. In controlled experiments, Di-α-TP significantly reduced bacterial adhesion and biofilm development compared to other tocopherol derivatives .
Table 2: Antimicrobial Efficacy of this compound
| Bacterial Strain | Biofilm Formation Reduction (%) |
|---|---|
| Staphylococcus aureus | 100% at 24h; 85% at 48h |
| Staphylococcus epidermidis | 92–97% at 24h; 44–70% at 48h |
| Pseudomonas aeruginosa | 49% reduction after 48h |
Clinical Implications and Case Studies
The clinical implications of Di-α-TP are being explored in various contexts, particularly in drug delivery systems. A study highlighted the use of phosphorylated tocopherols as lipid excipients that enhance the solubility and bioavailability of poorly soluble drugs like CoQ10. The addition of Di-α-TP significantly improved drug absorption compared to traditional formulations .
Furthermore, the safety profile of Di-α-TP has been evaluated in multiple studies. Generally recognized as safe (GRAS), tocopherols do not exhibit genotoxic or carcinogenic potential, making them suitable for dietary supplementation and therapeutic applications .
Q & A
Q. Why do some studies report negligible biological activity for this compound despite its structural similarity to alpha-tocopherol?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
